
3,4,5,6-Tetrachlorocyclohexene
Overview
Description
3,4,5,6-Tetrachlorocyclohexene: is an organic compound with the molecular formula C6H6Cl4 . It is a chlorinated derivative of cyclohexene, characterized by the presence of four chlorine atoms attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrachlorocyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the cyclohexene ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives or cyclohexene.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed:
Oxidation: Chlorinated cyclohexanones or cyclohexanols.
Reduction: Less chlorinated cyclohexenes or cyclohexane.
Substitution: Compounds with functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry: 3,4,5,6-Tetrachlorocyclohexene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules .
Biology and Medicine: Research has explored the potential of this compound in biological systems, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its chlorinated structure allows for the investigation of halogenated compound metabolism .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachlorocyclohexene involves its interaction with various molecular targets. The compound can undergo dechlorination, leading to the formation of reactive intermediates. These intermediates can further react with biological molecules, potentially affecting cellular processes. The pathways involved include dehydrochlorination, dichloroelimination, and hydrogenolysis .
Comparison with Similar Compounds
- 3,4,5,6-Tetrachlorocyclohexane
- 1,2,3,4,5-Pentachlorocyclohexene
- 1,4-Dichlorobenzene
Comparison: 3,4,5,6-Tetrachlorocyclohexene is unique due to its specific chlorination pattern on the cyclohexene ring. Compared to 3,4,5,6-tetrachlorocyclohexane, it retains the double bond, which imparts different reactivity and chemical behavior. The presence of four chlorine atoms distinguishes it from less chlorinated derivatives like 1,2,3,4,5-pentachlorocyclohexene .
Q & A
Basic Research Questions
Q. How is 3,4,5,6-Tetrachlorocyclohexene identified and characterized in environmental samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for initial detection due to its sensitivity for chlorinated compounds. Confirm structural details via nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR. For isomer differentiation, employ computational programs like LAOCN3 to simulate NMR spectra and compare with experimental data. Iterative optimization of chemical shifts and coupling constants can resolve stereochemical ambiguities .
Q. What synthetic routes are available for producing this compound in laboratory settings?
- Methodological Answer : The compound is primarily synthesized via partial dechlorination of γ-hexachlorocyclohexane (γ-HCH/lindane) using zero-valent iron nanoparticles (nZVI) in aqueous ethanol systems. Monitor reaction progress with GC-MS and isolate intermediates via liquid-liquid extraction. Alternatively, isomerization of BHC isomers under controlled thermal conditions can yield specific stereoisomers .
Q. What thermodynamic properties are critical for handling this compound in laboratory experiments?
- Methodological Answer : Key thermodynamic parameters include sublimation enthalpy (58.0 kJ/mol at 368 K) and vapor pressure data (353–399 K range). These values inform storage conditions (e.g., refrigeration to prevent volatilization) and guide experimental setups requiring phase stability .
Advanced Research Questions
Q. What role does this compound play in microbial degradation pathways of lindane?
- Methodological Answer : The compound is a key intermediate in both aerobic and anaerobic γ-HCH degradation. In aerobic pathways (e.g., Sphingomonas paucimobilis UT26), it forms via dehydrochlorination catalyzed by LinA and LinB enzymes. In anaerobic systems (e.g., Citrobacter sp. 86), trace levels arise during reductive dechlorination. To track its formation, use -labeled γ-HCH and monitor isotopic distribution in degradation products via liquid scintillation counting .
Q. How do cytochrome P450 enzymes interact with this compound in metabolic studies?
- Methodological Answer : Rat and housefly microsomal P450 enzymes catalyze allylic hydroxylation with regiochemical transposition. Design in vitro assays using NADPH as a cofactor, and analyze products via LC-MS/MS. For mechanistic insights, employ deuterium-labeled substrates to study hydrogen abstraction patterns and radical recombination dynamics .
Q. What computational approaches resolve stereochemical complexities in this compound isomers?
- Methodological Answer : Use density functional theory (DFT) to calculate optimized geometries and NMR parameters. Compare computed spectra (e.g., using LAOCN3 software) with experimental data to assign diastereomers. Iterative refinement of coupling constants (e.g., and ) improves spectral matching accuracy .
Q. How can isotopic labeling elucidate the environmental fate of this compound?
- Methodological Answer : Synthesize - or -labeled analogs to trace biodegradation pathways in soil/water systems. Combine stable isotope probing (SIP) with metagenomic analysis to identify microbial consortia involved in its transformation. Quantify labeled metabolites via high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
3,4,5,6-tetrachlorocyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTOKGBXCBVHQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939050 | |
Record name | 3,4,5,6-Tetrachlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-00-9, 41992-55-6 | |
Record name | Cyclohexene, 3,4,5,6-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-TCCH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041992556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrachlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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